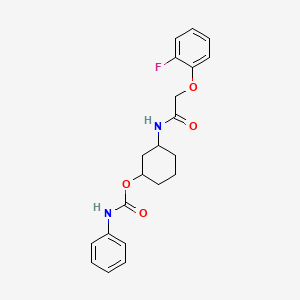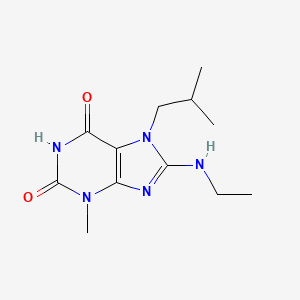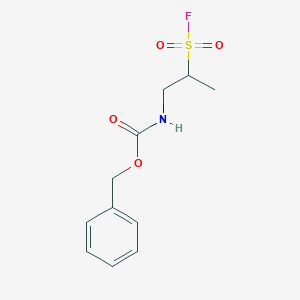![molecular formula C12H23ClN2O B2701659 N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride CAS No. 1909337-81-0](/img/structure/B2701659.png)
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride is a chemical compound with the molecular formula C12H23ClN2O and a molecular weight of 246.78 g/mol . It is a spirocyclic amide derivative, which means it contains a spiro-connected bicyclic structure. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride typically involves the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable amine with a cyclic ketone to form the spirocyclic structure.
Amidation: The spirocyclic amine is then reacted with butanoyl chloride to form the amide bond.
Hydrochloride salt formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the spirocyclic carbon atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Pharmacology: Researchers use this compound to study its effects on various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Research: Although not widely used in industrial applications, it can be employed in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride can be compared to other spirocyclic amides, such as:
N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride: This compound has a similar structure but with a pentanamide group instead of a butanamide group.
N-{5-azaspiro[3.5]nonan-8-yl}propanamide hydrochloride: This compound has a propanamide group, making it slightly smaller in size.
The uniqueness of this compound lies in its specific spirocyclic structure and the length of its amide chain, which can influence its binding properties and biological activity .
Propriétés
IUPAC Name |
N-(5-azaspiro[3.5]nonan-8-yl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-2-4-11(15)14-10-5-8-13-12(9-10)6-3-7-12;/h10,13H,2-9H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEGUBSYHTZLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCNC2(C1)CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2701576.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)
![2-{[5-(4-BROMOPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE](/img/structure/B2701584.png)
![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)



![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2701594.png)
![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2701595.png)
![2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701597.png)
![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2701598.png)
